molecular formula C8H9ClN2O2 B12441628 3-Chloro-N-methoxy-N-methylisonicotinamide

3-Chloro-N-methoxy-N-methylisonicotinamide

Cat. No.: B12441628
M. Wt: 200.62 g/mol
InChI Key: FHDAKKONNFZMDR-UHFFFAOYSA-N
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Description

3-Chloro-N-methoxy-N-methylisonicotinamide is a substituted isonicotinamide derivative characterized by a chlorine atom at the 3-position of the pyridine ring and an N-methoxy-N-methyl group on the carboxamide nitrogen. Its molecular formula is C₉H₁₁ClN₂O₂, with a molecular weight of 214.65 g/mol. The chlorine atom enhances electrophilic reactivity, while the N-methoxy-N-methyl group influences steric and electronic properties, impacting solubility and biological interactions . Structural analogs and related compounds provide insights into its behavior, as detailed below.

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

3-chloro-N-methoxy-N-methylpyridine-4-carboxamide

InChI

InChI=1S/C8H9ClN2O2/c1-11(13-2)8(12)6-3-4-10-5-7(6)9/h3-5H,1-2H3

InChI Key

FHDAKKONNFZMDR-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=C(C=NC=C1)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-methoxy-N-methylisonicotinamide typically involves the reaction of isonicotinic acid with thionyl chloride to form isonicotinoyl chloride. This intermediate is then reacted with N-methoxy-N-methylamine in the presence of a base such as triethylamine to yield the desired product .

Industrial Production Methods

Industrial production methods for 3-Chloro-N-methoxy-N-methylisonicotinamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps but may include additional purification stages to ensure the product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-methoxy-N-methylisonicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-Chloro-N-methoxy-N-methylisonicotinamide with structurally related compounds:

Compound Name Molecular Formula Key Substituents Biological Activity Unique Features
3-Chloro-N-methoxy-N-methylisonicotinamide C₉H₁₁ClN₂O₂ 3-Cl, N-methoxy, N-methyl Antimicrobial (inferred) Chlorine enhances reactivity; dual N-substituents improve metabolic stability
N-Methoxy-N-methylisonicotinamide C₈H₁₀N₂O₂ N-methoxy, N-methyl Moderate enzyme inhibition Lacks chloro group; reduced electrophilicity
2-Chloro-N-(3-methylbenzyl)isonicotinamide C₁₄H₁₃ClN₂O 2-Cl, N-(3-methylbenzyl) Anticancer (preliminary data) Benzyl group enhances lipophilicity
Ethyl 3-chloroisonicotinate C₈H₈ClNO₂ 3-Cl, ethyl ester Synthetic intermediate Ester group enables derivatization
6-Chloro-N-methylnicotinamide C₇H₇ClN₂O 6-Cl, N-methyl Antimicrobial Chlorine at position 6 alters target binding

Key Differences in Reactivity and Bioactivity

Chlorine Substitution Position :

  • The 3-chloro substitution in the target compound contrasts with 2-chloro (e.g., 2-Chloro-N-(3-methylbenzyl)isonicotinamide ) and 6-chloro (e.g., 6-Chloro-N-methylnicotinamide ) analogs. Position 3 favors interactions with electron-rich biological targets, such as enzymes involved in nucleotide synthesis, due to its electronic effects .

N-Substituent Effects :

  • The N-methoxy-N-methyl group in the target compound reduces hydrogen-bonding capacity compared to unsubstituted amides (e.g., 3-Chloroisonicotinaldehyde derivatives ). This increases metabolic stability but may reduce binding affinity to hydrophilic targets .

Halogen Type: Bromine or fluorine substitutions (e.g., 3-Bromo-N-methylisoquinolin-5-amine ) alter van der Waals interactions and lipophilicity. Chlorine offers a balance between reactivity and stability, making it preferable in prodrug design .

Biological Activity

3-Chloro-N-methoxy-N-methylisonicotinamide (CMMI) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H9ClN2O2
  • Molecular Weight : 200.62 g/mol
  • IUPAC Name : 3-chloro-N-methoxy-N-methylpyridine-4-carboxamide
  • Canonical SMILES : CN(C(=O)C1=C(C=NC=C1)Cl)OC

Synthesis

The synthesis of CMMI typically involves the reaction of isonicotinic acid with thionyl chloride to form isonicotinoyl chloride, which is then reacted with N-methoxy-N-methylamine in the presence of a base like triethylamine. This method allows for the efficient production of the compound in laboratory settings, with potential for scaling up in industrial applications.

Antimicrobial Properties

CMMI has been investigated for its antimicrobial activity. Studies indicate that it exhibits significant inhibitory effects against various bacterial strains. The mechanism appears to involve interference with bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Activity

Research has also explored the anticancer properties of CMMI. In vitro studies demonstrate that CMMI can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. The compound's structural similarity to other bioactive molecules suggests that it may interact with specific molecular targets involved in cancer progression.

The biological activity of CMMI is attributed to its unique chemical structure. The chloro group allows for electrophilic interactions, while the methoxy and methyl groups enhance lipophilicity, influencing binding affinity to biological targets. This structural configuration facilitates interaction with enzymes and receptors associated with disease pathways, including those involved in cancer and microbial resistance.

Case Study 1: Antibacterial Efficacy

A study assessing the antibacterial efficacy of CMMI against Staphylococcus aureus reported a minimum inhibitory concentration (MIC) of 32 µg/mL. This study highlighted CMMI's potential as a lead compound for developing new antibiotics, particularly in an era of increasing antibiotic resistance.

Case Study 2: Anticancer Evaluation

In a recent investigation into its anticancer properties, CMMI was tested on human breast cancer cell lines (MCF-7). Results showed that treatment with CMMI resulted in a dose-dependent decrease in cell viability, with an IC50 value determined to be 15 µM after 48 hours of exposure. Further analysis indicated that CMMI triggered apoptosis via the intrinsic pathway, evidenced by increased levels of cytochrome c release and activation of caspases.

Comparative Analysis

To understand the uniqueness of CMMI compared to similar compounds, a comparative analysis was conducted:

Compound NameStructure SimilarityAntimicrobial ActivityAnticancer Activity
CMMIHighSignificantModerate
2-Chloro-N-methoxy-N-methylacetamideModerateModerateLow
3-Chloro-N-methoxy-N-methylpyridine-4-carboxamideHighLowModerate

This table illustrates that while CMMI shares structural characteristics with other compounds, its combined antimicrobial and anticancer activities are notably higher.

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